Sodium cyanoboronhydride

Description

Historical Trajectory of Discovery and Initial Chemical Characterization of Cyanoborohydride Reagents

The story of cyanoborohydride reagents begins in the mid-20th century, a period of intensive exploration into the capabilities of hydride-based reducing agents. In 1951, the pioneering work of Georg Wittig led to the first synthesis of a cyanoborohydride, specifically lithium cyanoborohydride. chemicalbook.com This was achieved by treating lithium borohydride (B1222165) with hydrogen cyanide. Following this discovery, the corresponding sodium salt, sodium cyanoborohydride, was synthesized. chemicalbook.com

Initial investigations into the reactivity of alkali metal cyanoborohydrides yielded what were at first considered largely negative results. erowid.org Early studies reported that among various functional groups, only aldehydes were susceptible to reduction by this new class of reagents. erowid.org This limited scope initially relegated cyanoborohydrides to a role of academic curiosity rather than a practical synthetic tool.

However, the very characteristic that led to these initial underwhelming results—its mildness—would later become the key to its success. The electron-withdrawing nature of the cyanide group makes the cyanoborohydride anion less hydridic and therefore a much milder reducing agent than the borohydride anion. wikipedia.orgsciencemadness.org This inherent electronic feature means that sodium cyanoborohydride does not readily reduce many common functional groups.

A significant breakthrough in the practical application of sodium cyanoborohydride came with the development of improved and safer synthetic methods. An early, though hazardous, route involved the direct reaction of sodium borohydride with hydrogen cyanide. researchgate.net A subsequent refinement, which avoided the direct use of highly toxic hydrogen cyanide gas, involved the reaction of sodium cyanide with borane (B79455) in tetrahydrofuran (B95107) (THF), a method that enhanced the safety and accessibility of the reagent. chemicalbook.comgoogle.com Further process developments have continued to optimize the synthesis, focusing on yield, purity, and storage stability. google.comgoogle.com

Evolution of Research Focus on Sodium Cyanoborohydride: From Selective Reductant to Versatile Reagent in Modern Organic Synthesis

The 1970s marked a turning point for sodium cyanoborohydride, as researchers began to appreciate and harness its unique reactivity profile. chemicalbook.com The key to unlocking its potential was the understanding of its pH-dependent reactivity. While it is sluggish in reducing aldehydes and ketones at neutral pH, its rate of reduction becomes synthetically useful in mildly acidic conditions (pH 3-4). erowid.orgsciencemadness.org Critically, it is significantly more stable in acidic media than sodium borohydride, whose rate of hydrolysis is about 10⁸ times faster. chemicalbook.comdrugfuture.com

This stability in the presence of acid allows for the selective reduction of iminium ions, which are formed in situ from the reaction of aldehydes or ketones with amines. wikipedia.orgpearson.com This reaction, famously known as the Borch reaction or reductive amination, has become one of the most important applications of sodium cyanoborohydride. wikipedia.orgorganicchemistrytutor.com The reagent's ability to reduce the iminium ion much faster than the starting carbonyl compound allows for a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel. chemicalbook.compearson.com

The mildness of sodium cyanoborohydride is a significant asset, as it is chemoselective for the reduction of imines in the presence of a wide array of other functional groups. erowid.orgwikipedia.org Functional groups such as amides, esters, lactones, nitriles, and epoxides are generally inert to sodium cyanoborohydride. wikipedia.orgsciencemadness.org This selectivity is crucial in the synthesis of complex molecules, such as pharmaceuticals and natural products, where preserving other functionalities is paramount. nih.govchemicalbook.com

The research focus has continued to expand beyond reductive amination. Scientists have explored its use in the reductive deoxygenation of aldehydes and ketones, the reduction of oximes to hydroxylamines, and the reductive alkylation of amines and hydrazines. wikipedia.orgchemicalbook.comdrugfuture.com Its utility is further enhanced by its solubility in a range of polar aprotic solvents, which allows for a broader scope of reaction conditions. erowid.orgchemicalbook.com The evolution of sodium cyanoborohydride from a seemingly limited reagent to a versatile tool in modern organic synthesis underscores the importance of detailed mechanistic understanding and the continuous exploration of chemical reactivity. chemicalbook.com

Interactive Data Tables

Physical and Chemical Properties of Sodium Cyanoborohydride

| Property | Value |

| Chemical Formula | NaBH₃CN |

| Molar Mass | 62.84 g/mol sciencemadness.org |

| Appearance | White, amorphous, hygroscopic powder chemicalbook.comsciencemadness.org |

| Melting Point | >242 °C (decomposes) chemicalbook.com |

| Density | 1.12 g/cm³ (at 25 °C) sciencemadness.org |

| Stability | Stable in aqueous solution down to pH 3 sciencemadness.orgdrugfuture.com |

Solubility of Sodium Cyanoborohydride

| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) |

| Water | 212 | 29 sciencemadness.orgdrugfuture.com |

| Tetrahydrofuran (THF) | 37.2 | 28 drugfuture.comsigmaaldrich.com |

| Diglyme | 17.6 | 25 drugfuture.comsigmaaldrich.com |

| Methanol (B129727) | Very soluble | 24 erowid.org |

| Ethanol | Slightly soluble | 24 erowid.org |

| Diethyl ether | Insoluble | 25 erowid.org |

| Benzene | Insoluble | 25 erowid.org |

| Hexane | Insoluble | 25 erowid.org |

Selective Reductions with Sodium Cyanoborohydride

| Substrate | Product | Yield (%) | Conditions |

| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | 87 | pH 3-4 chemicalbook.comsigmaaldrich.com |

| Cyclohexanone (B45756) | Cyclohexanol (B46403) | 88 | pH 3-4 chemicalbook.comsigmaaldrich.com |

| Cyclopentanone oxime | Cyclopentylhydroxylamine | 77 | pH 4 chemicalbook.comsigmaaldrich.com |

| Benzaldehyde and Ethylamine (B1201723) | N-Ethylbenzylamine | 91 | pH 6 chemicalbook.comsigmaaldrich.com |

| 5-α-Androstane-3,17-dione and NH₄OAc | 3-Amino-5-α-androstan-17-one | 100 | - chemicalbook.comsigmaaldrich.com |

| m-Nitroaniline and Formaldehyde (B43269) | m-Nitro-N,N-dimethylaniline | 68 | Acetonitrile chemicalbook.comsigmaaldrich.com |

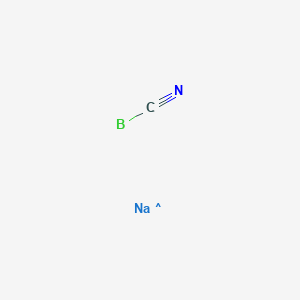

Properties

Molecular Formula |

CBNNa |

|---|---|

Molecular Weight |

59.82 g/mol |

InChI |

InChI=1S/CBN.Na/c2-1-3; |

InChI Key |

OAOPDYUHWPBJCW-UHFFFAOYSA-N |

Canonical SMILES |

[B]C#N.[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements of Sodium Cyanoborohydride

Classical Preparative Routes: Reacting Sodium Borohydride (B1222165) with Hydrogen Cyanide

The traditional synthesis of sodium cyanoborohydride involves the reaction of sodium borohydride (NaBH₄) with hydrogen cyanide (HCN). chemicalbook.comsciencemadness.org This method, first reported in the mid-20th century, is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). sciencemadness.orgerowid.org A solution of hydrogen cyanide in THF is added to a slurry of sodium borohydride, leading to the slow evolution of hydrogen gas. sciencemadness.orgmdma.ch The reaction mixture is stirred and often heated to reflux to ensure the reaction goes to completion, indicated by the cessation of hydrogen evolution. sciencemadness.orgmdma.ch Following filtration to remove any unreacted starting material, the sodium cyanoborohydride is isolated by evaporating the solvent, yielding a white solid. sciencemadness.orgmdma.ch This method can produce sodium cyanoborohydride in high yields, often around 91%. sciencemadness.orgmdma.cherowid.org

However, the use of highly toxic and volatile hydrogen cyanide presents significant safety hazards, making this route less favorable for large-scale industrial production and necessitating stringent safety protocols. mdma.ch

Modern Synthetic Strategies: Utilizing Sodium Cyanide with Borane (B79455) Donors

To circumvent the dangers associated with hydrogen cyanide, modern synthetic approaches have shifted towards the use of sodium cyanide (NaCN) in conjunction with various borane donors. mdma.chwikipedia.org These methods are generally considered safer and offer good yields and purity. mdma.ch

Borane-Tetrahydrofuran (B86392) and Borane-Diethyl Ether Complex Methodologies for Sodium Cyanoborohydride Synthesis

A prominent modern method involves the reaction of sodium cyanide with a borane-tetrahydrofuran (BH₃·THF) complex. mdma.chgoogle.com In this procedure, a solution of BH₃·THF is added to a suspension of sodium cyanide in THF under an inert atmosphere. mdma.ch The mixture is typically stirred for several hours at room temperature and then refluxed to drive the reaction to completion. mdma.cherowid.org This approach has been shown to produce sodium cyanoborohydride with excellent yields, around 91%. mdma.ch

An alternative involves the use of a borane-diethyl ether (BH₃·OEt₂) complex. However, it has been noted that the reaction is sluggish when using this particular borane donor compared to the THF complex. mdma.ch The BH₃·THF complex itself can be prepared in situ by reacting sodium borohydride with boron trifluoride etherate (BF₃·OEt₂) in THF. google.comgoogle.com This in situ generation of the borane complex, followed by the addition of sodium cyanide, provides another pathway to sodium cyanoborohydride, with reported yields around 85%. mdma.cherowid.org

Another variation involves the use of gaseous diborane (B8814927) (B₂H₆) reacted with sodium cyanide in THF. google.com This method is reported to be efficient and can enhance the purity of the final product by forming the BH₃·THF complex directly in the reaction mixture, which helps to minimize the formation of by-products. google.com

Optimization of Reaction Stoichiometry and Conditions for Enhanced Sodium Cyanoborohydride Purity and Yield

Careful control of reaction parameters is crucial for maximizing the yield and purity of sodium cyanoborohydride. Key factors include the molar ratio of reactants, reaction temperature, and reaction time.

In the reaction of sodium cyanide with BH₃·THF, using a slight molar excess of sodium cyanide is common practice to ensure complete conversion of the borane complex. google.com The reaction temperature is also a critical parameter. While the initial addition of reagents may be carried out at room temperature or even cooler temperatures (0-20°C), a subsequent heating period under reflux is often necessary to convert any intermediate species, such as NaBH₃CNBH₃, into the desired final product. google.comgoogle.com The duration of both the initial stirring and the reflux period is optimized to ensure complete reaction, with typical times being several hours for each stage. mdma.cherowid.org

For instance, one documented procedure involves adding BH₃·THF dropwise over 1.5 hours to NaCN in THF, followed by stirring for 4 hours and refluxing for 7 hours, resulting in a 91% yield. mdma.ch Another protocol describes adding BF₃·THF to NaBH₄ in THF, stirring for 1.5 hours, adding NaCN, stirring for 4 hours at room temperature, and then refluxing for 7 hours to achieve an 85% yield. mdma.ch

The following table summarizes a typical reaction for the synthesis of sodium cyanoborohydride using borane-tetrahydrofuran:

| Reactant | Molar Amount (mol) | Mass (g) | Volume (mL) | Role |

| Borane-Tetrahydrofuran (1.0M solution) | 2.0 | - | 2000 | Borane Donor |

| Sodium Cyanide | 2.06 | 101.2 | - | Cyanide Source |

| Tetrahydrofuran | - | - | 300 | Solvent |

Control of Impurities and By-product Minimization in Sodium Cyanoborohydride Production

The purity of sodium cyanoborohydride is paramount for its effective and safe use in chemical reactions. Impurities can affect its reactivity, stability, and may lead to the formation of undesirable side products in subsequent applications. chemicalbook.comacs.org

Strategies for Avoiding Hydrogen Cyanide Generation in Industrial and Laboratory Synthesis

A primary concern in the synthesis and handling of sodium cyanoborohydride is the potential for the generation of highly toxic hydrogen cyanide gas. acs.orgnih.gov This can occur if the compound comes into contact with strong acids. acs.org Therefore, modern synthetic routes that avoid the use of HCN as a starting material are inherently safer. mdma.ch

During synthesis, particularly in methods involving borane complexes, controlling the reaction pH is crucial. Maintaining a neutral or slightly basic environment helps to prevent the protonation of the cyanide ion and subsequent release of HCN. The stability of sodium cyanoborohydride itself is pH-dependent; it is stable in neutral or slightly acidic solutions (pH > 3) but can decompose in stronger acidic conditions. sciencemadness.orgacs.org At a pH below 7, the release of cyanide from the cyanoborohydride molecule can occur. acs.orgnih.gov Therefore, careful control of pH throughout the synthesis and purification process is a key strategy to minimize HCN generation.

Purification procedures have been developed to remove impurities. One method involves dissolving the crude product in THF, adjusting the pH to 9 with methanolic hydrochloric acid, and then precipitating the purified product by adding dioxane. mdma.cherowid.org

Impact of Raw Material Purity on Final Sodium Cyanoborohydride Reactivity and Stability

The purity of the starting materials, such as sodium cyanide and the borane source, directly impacts the quality of the final sodium cyanoborohydride. nih.gov Impurities in the raw materials can be carried through the synthesis and contaminate the final product. sigmaaldrich.com

A significant impurity of concern is free cyanide (HCN and NaCN) in the sodium cyanoborohydride product. acs.orgnih.gov The presence of free cyanide can lead to the formation of unwanted side products like cyanoamines and cyanohydrins during its use in reductive amination reactions. acs.orgnih.gov Commercial batches of sodium cyanoborohydride have been found to contain varying levels of residual free cyanide, which can impact the outcome of sensitive bioconjugation reactions. acs.orgnih.gov Therefore, screening raw materials for free cyanide content is an important quality control measure. acs.orgnih.gov

Other potential impurities include borate (B1201080) salts and, in some manufacturing processes, volatile organosulfur compounds like dimethyl sulfide, which can give the product an unusual odor. sigmaaldrich.com While often present in trace amounts that may not affect reactivity for many applications, their presence underscores the importance of sourcing high-purity raw materials and employing robust purification methods. sigmaaldrich.com The stability of sodium cyanoborohydride is also a factor; it is hygroscopic and should be stored in a dry, inert atmosphere to prevent decomposition from moisture. sciencemadness.orgerowid.orgsigmaaldrich.com Products synthesized via non-HCN routes have been reported to have better storage stability and less discoloration over time. mdma.ch

Elucidating the Mechanistic Underpinnings of Sodium Cyanoborohydride Reactions

Fundamental Principles of Hydride Transfer and Electronic Modulation in Sodium Cyanoborohydride

The reactivity of sodium cyanoborohydride is a direct consequence of its molecular structure. As a salt, it consists of a sodium cation (Na⁺) and the cyanoborohydride anion ([BH₃(CN)]⁻). The core of its reducing power lies in the tetrahedral borohydride (B1222165) anion, which acts as a source of hydride ions (H⁻). However, the substitution of one hydrogen atom with a cyanide group fundamentally alters its properties compared to its parent compound, sodium borohydride (NaBH₄).

The cyanide ligand is the primary determinant of sodium cyanoborohydride's characteristic mildness and selectivity. chemicalbook.com The electron-withdrawing nature of the cyano group (-CN) pulls electron density away from the boron atom. wikipedia.orgcommonorganicchemistry.com This electronic effect reduces the hydridic character of the remaining B-H bonds, making the cyanoborohydride anion less nucleophilic and, consequently, a weaker reducing agent than the borohydride anion ([BH₄]⁻). wikipedia.orgsaskoer.ca

This diminished reactivity is the key to its selectivity. While potent reducing agents like lithium aluminum hydride or even sodium borohydride can readily reduce aldehydes and ketones, sodium cyanoborohydride is generally inert toward these functional groups at neutral or slightly acidic pH. wikipedia.orgyoutube.com However, it is highly effective at reducing more electrophilic species like iminium ions, which are formed in situ from the condensation of an amine with a carbonyl compound. organic-chemistry.orggbiosciences.com The reaction rate for the reduction of iminium ions is significantly faster than for ketones or aldehydes, allowing for one-pot reductive amination procedures. organic-chemistry.orginterchim.fr

Furthermore, the cyanide ligand imparts greater stability to the molecule in protic solvents and under mildly acidic conditions (pH 3-6), where other borohydrides would rapidly decompose. chemicalbook.comcommonorganicchemistry.com This stability is crucial for reactions like reductive amination, which are often catalyzed by acid to promote the formation of the iminium ion intermediate. interchim.fryoutube.com

The utility of sodium cyanoborohydride is best understood by comparing its mechanistic profile with other common borohydride reagents, namely sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Sodium Borohydride (NaBH₄): As a stronger reducing agent, NaBH₄ readily reduces aldehydes and ketones. In the context of reductive amination, this is a significant drawback. If NaBH₄ is present in a mixture of a carbonyl compound and an amine, it will preferentially reduce the carbonyl to an alcohol rather than waiting for the formation of the imine or iminium ion. This lack of selectivity prevents efficient one-pot reductive aminations. gbiosciences.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is also a mild and selective reducing agent, often used as a safer alternative to NaBH₃CN for reductive aminations. organic-chemistry.orginterchim.fr The three electron-withdrawing acetoxy groups further temper the reactivity of the hydride, making it highly selective for iminium ions. Mechanistically, it functions similarly to NaBH₃CN in this context. However, a key difference is its stability. Sodium triacetoxyborohydride is sensitive to water and protic solvents, in which it degrades, whereas sodium cyanoborohydride is stable and effective in these media. commonorganicchemistry.com

The choice between these reagents often depends on the specific substrate and reaction conditions. NaBH₃CN's stability in protic solvents like methanol (B129727) or water makes it uniquely suitable for a range of applications, including those in biochemical systems. commonorganicchemistry.com

Table 1: Comparative Properties of Borohydride Reducing Agents

| Feature | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

|---|---|---|---|

| Relative Reducing Power | Mild | Strong | Mild |

| Selectivity | Reduces iminium ions >> aldehydes/ketones. wikipedia.org | Reduces aldehydes/ketones. | Reduces iminium ions >> aldehydes/ketones. interchim.fr |

| Optimal pH for Reductive Amination | Mildly acidic (pH ~5-7). youtube.com | Basic (to prevent carbonyl reduction). | Mildly acidic (often used with acetic acid). interchim.fr |

| Stability in Protic Solvents (e.g., MeOH, H₂O) | High. chemicalbook.comcommonorganicchemistry.com | Moderate; decomposes in acid. | Low; reacts with water and protic solvents. commonorganicchemistry.com |

| Primary Application | Reductive amination, reduction of tosylhydrazones. organic-chemistry.orglookchem.com | General reduction of aldehydes and ketones. | Reductive amination. interchim.fr |

Advanced Mechanistic Studies in Sodium Cyanoborohydride Mediated Reductive Transformations

While the general principle of hydride transfer is straightforward, advanced studies have revealed more complex and substrate-dependent mechanistic pathways that govern the outcome of NaBH₃CN reductions.

The most common mechanistic pathway for sodium cyanoborohydride is the direct attack of a hydride ion on an electrophilic center. In its hallmark reaction, the reductive amination, a carbonyl compound reacts with an amine under mildly acidic conditions to form an iminium ion in equilibrium. This iminium ion is significantly more electrophilic than the starting carbonyl compound. The cyanoborohydride, being a mild nucleophile, selectively delivers a hydride to the iminium carbon, resulting in the formation of the corresponding amine. youtube.comyoutube.com This direct hydride transfer is the basis for its chemoselectivity.

The reactivity of NaBH₃CN is not always limited to a simple, direct hydride attack. In certain cases, the substrate undergoes isomerization or tautomerization prior to the reduction step, leading to products that are not immediately obvious. A notable example is the reduction of α,β-unsaturated tosylhydrazones. lookchem.com

Mechanistic studies using deuterated reagents (NaBD₃CN) have shown that the reaction pathway diverges depending on the geometry of the tosylhydrazone: lookchem.com

Alkene Formation via Imminium Reduction: For some substrates, the reaction proceeds through the reduction of the protonated tosylhydrazone (an iminium system). This is followed by a sequence involving the elimination of p-toluenesulfinic acid and an intramolecular hydride shift (a chemicalbook.comacs.org-sigmatropic shift), which results in the migration of the double bond to the position of the original carbonyl group. lookchem.comyoutube.comyoutube.com

Alkane Formation via Michael Addition: In other cases, the mechanism begins with a Michael-type conjugate addition, where the hydride from NaBH₃CN attacks the β-carbon of the α,β-unsaturated system. This is then followed by the reduction of the resulting saturated iminium moiety to yield the corresponding alkane. lookchem.com

This mechanistic divergence highlights how the substrate's structure can dictate the reaction pathway, leading to either a saturated hydrocarbon or an isomerized alkene. lookchem.com

The mild nature of sodium cyanoborohydride allows for a high degree of stereochemical and regiochemical control, often governed by the steric environment of the substrate.

Stereochemical Control: In the reduction of cyclic ketones or iminium ions, the hydride is typically delivered to the less sterically hindered face of the molecule. youtube.com For instance, the reduction of a substituted cyclic iminium ion will preferentially yield the stereoisomer resulting from the hydride approaching from the side opposite to the bulky substituents. The conformational preferences of the substrate play a significant role in determining the stereochemical outcome of the reduction. researchgate.net

Regiochemical Control: The regioselectivity of NaBH₃CN is evident in reactions such as the reductive ring-opening of epoxides. In the absence of a directing group or strong Lewis acid, the hydride will typically attack the less-substituted carbon of the epoxide ring, following a classic S_N2-type mechanism. However, in the presence of a Lewis acid like boron trifluoride etherate, the reaction can be directed to the more substituted carbon. The Lewis acid coordinates to the epoxide oxygen, inducing a partial positive charge on the more substituted carbon (formation of a more stable carbocation-like intermediate), which is then attacked by the hydride. youtube.com This demonstrates how the regiochemical outcome can be tuned by the reaction conditions.

Kinetic and Thermodynamic Considerations in Sodium Cyanoborohydride Reactivity Profiles

The reactivity of sodium cyanoborohydride (NaBH₃CN) is governed by a delicate interplay of kinetic and thermodynamic factors. These factors are crucial in understanding its selectivity, particularly in the context of reductive amination, one of its most significant applications in organic synthesis. The inherent electronic properties of the cyanoborohydride anion, coupled with the influence of reaction conditions such as pH, dictate its reaction pathways and rates.

From a thermodynamic standpoint, the stability of sodium cyanoborohydride is a key feature. The presence of the electron-withdrawing cyano group stabilizes the borohydride moiety, rendering it a milder reducing agent than sodium borohydride (NaBH₄). organic-chemistry.orgnih.gov This increased stability means that the hydride transfer from the cyanoborohydride anion is less exothermic compared to that from borohydride. This thermodynamic moderation contributes to its enhanced selectivity, preventing the over-reduction of more sensitive functional groups. acs.org The stability of sodium cyanoborohydride is also evident in its resistance to hydrolysis under neutral and mildly acidic conditions (down to pH 3), a stark contrast to sodium borohydride which hydrolyzes rapidly in acidic media. erowid.org The rate of hydrolysis for sodium cyanoborohydride is approximately 10⁸ times slower than that of sodium borohydride. erowid.org

Kinetically, the most significant aspect of sodium cyanoborohydride's reactivity is the differential rates at which it reduces various functional groups. The reduction of iminium ions is significantly faster than the reduction of carbonyl compounds like aldehydes and ketones. acs.orgchemicalbook.com This kinetic preference is the cornerstone of its utility in one-pot reductive amination procedures. In such reactions, an amine and a carbonyl compound are mixed to form an imine, which exists in equilibrium with its protonated form, the iminium ion. The reduction of the electrophilic iminium ion by sodium cyanoborohydride is a rapid process, while the competing reduction of the starting carbonyl compound is kinetically disfavored and proceeds at a much slower rate. chemicalbook.commasterorganicchemistry.com

The rate of reduction is also highly dependent on the pH of the reaction medium. nih.gov Under neutral conditions (pH 7), the reduction of aldehydes and ketones by sodium cyanoborohydride is negligible. erowid.org However, at a lower pH of 3-4, the rate of carbonyl reduction becomes synthetically useful. chemicalbook.com This is because the carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon and thus accelerating the rate of hydride attack. For reductive aminations, a pH range of 6-8 is often optimal, as it allows for the efficient formation of the iminium ion without promoting the undesired reduction of the carbonyl starting material. nih.gov

Table 1: Comparative Reactivity of Sodium Cyanoborohydride with Different Functional Groups

| Functional Group | Relative Rate of Reduction | Optimal pH for Reduction | Notes |

| Iminium Ions | Very Fast | 6 - 8 | The high rate forms the basis of selective reductive amination. acs.orgchemicalbook.com |

| Aldehydes | Slow | 3 - 4 | Reduction is significantly slower than iminium ions, allowing for one-pot reductive aminations. chemicalbook.com |

| Ketones | Very Slow | 3 - 4 | Generally less reactive than aldehydes towards reduction by NaBH₃CN. chemicalbook.com |

| Esters, Amides, Lactones, Nitriles | Negligible | N/A | These functional groups are generally inert to reduction by NaBH₃CN. organic-chemistry.org |

Table 2: Influence of Reaction Conditions on Sodium Cyanoborohydride Reductions

| Parameter | Effect on Reactivity | Rationale |

| pH | Crucial for selectivity and rate. | Lower pH (3-4) activates carbonyls for reduction. Mildly acidic to neutral pH (6-8) favors iminium ion formation and its rapid reduction. nih.gov |

| Solvent | Affects solubility and reactivity. | Protic solvents like methanol and water can be used due to the reagent's stability. Aprotic solvents like THF are also common. nih.govnih.gov |

| Lewis Acids | Can enhance reactivity. | Additives like Ti(OiPr)₄ or ZnCl₂ can be used to improve yields, especially for less reactive substrates, by activating the carbonyl group towards imine formation. nih.gov |

Applications of Sodium Cyanoborohydride in Complex Organic Synthesis

Reductive Amination: A Cornerstone Transformation in Amine Synthesis

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). Sodium cyanoborohydride has become a reagent of choice for this transformation due to its ability to selectively reduce the intermediate iminium ion in the presence of the starting carbonyl group. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction, sometimes referred to as the Borch reaction, can be performed as a one-pot procedure, where the carbonyl compound, an amine (ammonia, a primary amine, or a secondary amine), and sodium cyanoborohydride are mixed together. organic-chemistry.orgchemicalbook.com

Methodological Refinements for Aldehyde and Ketone Reductive Amination Using Sodium Cyanoborohydride

The efficiency of reductive amination using sodium cyanoborohydride is often pH-dependent, with optimal conditions typically being mildly acidic (pH 4-5). youtube.com Under these conditions, the formation of the iminium ion is favored, which is the actual substrate for the reduction by sodium cyanoborohydride. wikipedia.orgyoutube.com The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde or ketone, which is a key advantage of using this reagent. organic-chemistry.orgchemicalbook.com

Several methodological refinements have been developed to enhance the efficiency and scope of this reaction. The use of Lewis acids such as titanium(IV) isopropoxide (Ti(O-iPr)₄), titanium tetrachloride (TiCl₄), or zinc chloride (ZnCl₂) can accelerate imine formation, which is often the rate-limiting step. purdue.educommonorganicchemistry.com This is particularly beneficial in cases where imine formation is sluggish, when using excess amine is not feasible, or when the reaction components are sensitive to strongly acidic conditions. commonorganicchemistry.com Additionally, polymer-supported cyanoborohydride (PSCBH) has been employed in one-pot oxidation-imine formation-reduction sequences, allowing for the conversion of alcohols directly into secondary and tertiary amines. organic-chemistry.org

Synthesis of Primary, Secondary, and Tertiary Amines via Iminium Ion Intermediates with Sodium Cyanoborohydride

The reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine in the presence of sodium cyanoborohydride provides a direct route to primary, secondary, and tertiary amines, respectively. wikipedia.orglibretexts.orglibretexts.org The process begins with the nucleophilic attack of the amine on the carbonyl group to form a carbinolamine intermediate. youtube.com Under mildly acidic conditions, this intermediate dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). youtube.comyoutube.com

The iminium ion is a key intermediate in these reactions. youtube.com It is more electrophilic and thus more susceptible to reduction by the mild hydride donor, sodium cyanoborohydride, than the starting carbonyl compound. youtube.com The cyanide group in sodium cyanoborohydride is electron-withdrawing, which tempers the reactivity of the borohydride (B1222165), making it a selective reducing agent for the iminium ion. youtube.com The reduction of the iminium ion yields the corresponding amine. youtube.com For example, the reaction of a ketone with a secondary amine generates a tertiary amine through an iminium ion intermediate. libretexts.orglibretexts.orgyoutube.com

Substrate Scope and Functional Group Tolerance in Sodium Cyanoborohydride-Mediated Reductive Amination Protocols

Sodium cyanoborohydride exhibits excellent functional group tolerance, a critical feature for its application in the synthesis of complex organic molecules. wikipedia.org It is generally incapable of reducing amides, esters, lactones, nitriles, and epoxides. wikipedia.org This chemoselectivity allows for the reductive amination of aldehydes and ketones in the presence of these other functional groups without their reduction. wikipedia.org

The substrate scope is broad, encompassing a wide range of aldehydes and ketones, including both aliphatic and aromatic systems. wikipedia.orgchemicalbook.com For instance, benzaldehyde (B42025) can be reductively aminated with ethylamine (B1201723) to form N-ethylbenzylamine in high yield. chemicalbook.cominterchim.fr Similarly, steroids like 5-α-androstane-3,17-dione can be selectively aminated at the 3-position. chemicalbook.cominterchim.fr The reaction can also be used for the synthesis of tertiary methylated amines by reacting an amine with formaldehyde (B43269) and sodium cyanoborohydride. chemicalbook.cominterchim.fr However, reductive amination is not suitable for forming bonds between nitrogen and sp²-hybridized carbons of aromatic rings or sp-hybridized carbons of alkynes. masterorganicchemistry.com

Table 1: Examples of Reductive Amination using Sodium Cyanoborohydride

| Carbonyl Compound | Amine | Product | Yield (%) | Reference |

| Benzaldehyde | Ethylamine | N-Ethylbenzylamine | 91 | chemicalbook.cominterchim.fr |

| 5-α-Androstane-3,17-dione | Ammonium (B1175870) acetate (B1210297) | 3-Amino-5-α-androstane-17-one | 100 | chemicalbook.cominterchim.fr |

| m-Nitroaniline | Formaldehyde | m-Nitro-N,N-dimethylaniline | 68 | chemicalbook.cominterchim.fr |

| Cyclohexanone (B45756) | Dimethylamine | N,N-Dimethylcyclohexylamine | — | orgsyn.org |

Note: Yields are as reported in the cited literature and may vary depending on specific reaction conditions.

Selective Reduction of Diverse Organic Functionalities by Sodium Cyanoborohydride

Beyond its primary role in reductive amination, sodium cyanoborohydride is a valuable reagent for the selective reduction of various other organic functional groups. Its mild reducing power is key to its ability to differentiate between various functionalities within a molecule.

Carbonyl Reductions: Aldehydes and Ketones to Alcohols with Sodium Cyanoborohydride

While sodium cyanoborohydride is known for its selectivity towards iminium ions over carbonyls at neutral pH, it can effectively reduce aldehydes and ketones to their corresponding alcohols under acidic conditions (pH 3-4). interchim.fr For example, benzaldehyde can be reduced to benzyl (B1604629) alcohol, and cyclohexanone can be reduced to cyclohexanol (B46403) in good yields at low pH. interchim.fr This pH-dependent reactivity allows for controlled reductions.

Recent research has shown that the encapsulation of aromatic aldehydes within a supramolecular coordination cage can catalyze their reduction with sodium cyanoborohydride in neutral water, a condition under which the reaction is otherwise very slow. rsc.org This enzyme-like catalysis provides high selectivity for the reduction of aldehydes over ketones and esters. rsc.org

Deoxygenation Reactions: Conversion of Tosylhydrazones Utilizing Sodium Cyanoborohydride

Sodium cyanoborohydride provides a mild and highly selective method for the deoxygenation of aldehydes and ketones via their tosylhydrazone derivatives. lookchem.com This reaction serves as a valuable alternative to the harsher conditions of the Wolff-Kishner and Clemmensen reductions. lookchem.com The reduction of tosylhydrazones of saturated aldehydes and ketones proceeds efficiently to the corresponding alkanes. lookchem.com

In the case of α,β-unsaturated tosylhydrazones, the outcome of the reduction is dependent on the conformation of the substrate. lookchem.com For cisoid α,β-unsaturated tosylhydrazones, the reaction often leads to the formation of an alkene with migration of the double bond to the position of the original carbonyl group. lookchem.com However, for transoid systems, a mixture of the rearranged alkene and the saturated alkane can be formed. lookchem.com The mechanism for alkene formation is believed to involve hydride reduction of the iminium system, while alkane formation proceeds through an initial Michael-type addition of hydride. lookchem.com

Reduction of Unsaturated Compounds and Acyl Derivatives by Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH3CN) is a versatile and selective reducing agent in organic synthesis. Its mild nature allows for the chemoselective reduction of specific functional groups, a valuable attribute in the synthesis of complex molecules.

The electron-withdrawing cyano group in sodium cyanoborohydride moderates the reactivity of the borohydride, making it less nucleophilic than sodium borohydride (NaBH4). commonorganicchemistry.com This attenuated reactivity is key to its selectivity. While it is generally incapable of reducing amides, esters, lactones, and nitro compounds under neutral conditions, its reactivity can be tuned by adjusting the reaction pH. wikipedia.orgerowid.org

Under acidic conditions (pH 3-4), the rate of reduction of aldehydes and ketones becomes synthetically useful. erowid.org This pH-dependent reactivity allows for selective reductions in the presence of other sensitive functional groups.

A notable application of sodium cyanoborohydride is the selective reduction of α,β-unsaturated esters, nitriles, and nitro compounds. acs.org This transformation provides a method for the synthesis of saturated systems from their unsaturated precursors. For instance, the reduction of α,β-unsaturated ketones of the cholestenone type with sodium cyanoborohydride in tetrahydrofuran (B95107) has been shown to yield the corresponding allylic alcohols as the major product. erowid.org

In the realm of acyl derivatives, sodium cyanoborohydride can be employed for the reduction of acid halides to aldehydes. saskoer.ca Due to its mild nature, the reduction stops at the aldehyde stage, as it is not nucleophilic enough to reduce the resulting aldehyde further. saskoer.ca

Furthermore, sodium cyanoborohydride in the presence of acetic acid is effective for the selective reduction of the acyl group in cyclic α-acyl-β-dicarbonyl compounds. This method has been successfully applied to isopropylidene acylmalonates, 5-acylbarbituric acids, and 3-acyl-4-hydroxycoumarins, yielding the corresponding alkyl derivatives. researchgate.net

The table below summarizes the reduction of various unsaturated and acyl compounds using sodium cyanoborohydride.

| Substrate Type | Product Type | Conditions | Reference |

| α,β-Unsaturated Esters | Saturated Esters | NaBH3CN | acs.org |

| α,β-Unsaturated Nitriles | Saturated Nitriles | NaBH3CN | acs.org |

| α,β-Unsaturated Nitro Compounds | Saturated Nitro Compounds | NaBH3CN | acs.org |

| Acid Halides | Aldehydes | NaBH3CN | saskoer.ca |

| Cyclic α-Acyl-β-dicarbonyls | Cyclic α-Alkyl-β-dicarbonyls | NaBH3CN, Acetic Acid | researchgate.net |

Applications of Sodium Cyanoborohydride in Protecting Group Chemistry

Protecting group strategies are fundamental in multi-step organic synthesis to mask reactive functional groups. Sodium cyanoborohydride's chemoselectivity makes it a valuable reagent in this context, particularly for the manipulation of amine and hydroxyl protecting groups.

A primary application of sodium cyanoborohydride is in reductive amination, a cornerstone for the synthesis of primary, secondary, and tertiary amines. wikipedia.orgorganic-chemistry.org This reaction is often employed to introduce N-alkyl or N-aryl groups, which can serve as protecting groups. The process involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then selectively reduced by sodium cyanoborohydride. organic-chemistry.org The reagent's inability to reduce the starting aldehyde or ketone under neutral or slightly acidic conditions ensures high yields of the desired amine. commonorganicchemistry.com A polymer-supported version, polymer-supported cyanoborohydride (PSCBH), has been used in one-pot oxidation-imine formation-reduction sequences to convert alcohols directly into secondary and tertiary amines. organic-chemistry.org

Another significant application is the reductive cleavage of acetals, which are common protecting groups for diols. For example, 4,6-O-prop-2-enylidene acetals of hexopyranosides can be reductively cleaved with sodium cyanoborohydride and hydrogen chloride in tetrahydrofuran to yield the corresponding 6-O-prop-2-enyl ethers in good yield. researchgate.net This reaction is compatible with other protecting groups like benzyl, benzoyl, and acetamido groups, highlighting the chemoselectivity of the reagent system. researchgate.net

The table below provides examples of sodium cyanoborohydride's use in protecting group chemistry.

| Protecting Group Transformation | Substrate | Reagents | Product | Reference |

| Reductive Amination (N-Alkylation) | Aldehyde/Ketone, Amine | NaBH3CN | Alkylated Amine | wikipedia.orgorganic-chemistry.org |

| Reductive Cleavage of Acetal | 4,6-O-prop-2-enylidene acetal | NaBH3CN, HCl, THF | 6-O-prop-2-enyl ether | researchgate.net |

Advanced Synthetic Methodologies Employing Sodium Cyanoborohydride

Beyond its role in standard reductions and protecting group manipulations, sodium cyanoborohydride is a key reagent in several advanced synthetic methodologies that enable the construction of complex molecular architectures.

Synthesis of Nitrogen-Containing Heterocyclic Systems with Sodium Cyanoborohydride

Sodium cyanoborohydride plays a crucial role in the synthesis of various nitrogen-containing heterocyclic systems. Its ability to selectively reduce imines and iminium ions is frequently exploited in cyclization reactions that form the heterocyclic core.

One common strategy involves the reductive amination of dicarbonyl compounds. For instance, the reductive amination of 1,4-diketones with sodium cyanoborohydride and ammonium acetate leads to the formation of 2,5-dialkylpyrrolidines in good yields. researchgate.net This method is tolerant of unsaturation in the side chains. Similarly, cis-2,3-disubstituted pyrrolidines and piperidines can be synthesized from acyclic precursors, where the key step is the stereoselective reduction of a cyclic imine with sodium cyanoborohydride. researchgate.net

In more complex systems, sodium cyanoborohydride is used to trap intermediates in cascade reactions. For example, the synthesis of α-carbolines can be achieved from β-(3-indolyl) ketone O-2,4-dinitrophenyloximes by treatment with sodium hydride and sodium cyanoborohydride. researchgate.net Furthermore, the reaction of N-arylhydroxylamines with ethyl 6-oxo-2-hexynoate and sodium cyanoborohydride affords tricyclic ethyl 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylates. researchgate.net

Recently, sodium cyanoborohydride has been used under acidic conditions for the reduction of cyclic hydrazones to hydrazines, which are precursors for the synthesis of piperazic acids, a class of noncanonical amino acids. acs.org

The following table showcases examples of nitrogen-containing heterocycles synthesized using sodium cyanoborohydride.

| Heterocycle | Starting Materials | Key Step | Reference |

| 2,5-Dialkylpyrrolidines | 1,4-Diketones, Ammonium Acetate | Reductive amination | researchgate.net |

| cis-2,3-Disubstituted Pyrrolidines/Piperidines | Acyclic Precursors | Stereoselective reduction of cyclic imine | researchgate.net |

| α-Carbolines | β-(3-Indolyl) Ketone O-2,4-Dinitrophenyloximes | Reductive cyclization | researchgate.net |

| Ethyl 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylates | N-Arylhydroxylamines, Ethyl 6-oxo-2-hexynoate | Reductive cyclization | researchgate.net |

| Cyclic Hydrazines | Cyclic Hydrazones | Reduction under acidic conditions | acs.org |

Radical-Mediated Transformations: The Tin-Free Giese Reaction and Related Carbonylations with Sodium Cyanoborohydride

A significant advancement in radical chemistry has been the development of tin-free methodologies to circumvent the toxicity and purification issues associated with organotin reagents like tributyltin hydride. organic-chemistry.orgbeilstein-journals.org Sodium cyanoborohydride has emerged as an effective alternative radical mediator in these transformations. organic-chemistry.orgnih.gov

In the tin-free Giese reaction, sodium cyanoborohydride is used as a hydrogen atom transfer agent. organic-chemistry.orgbeilstein-journals.org The reaction of alkyl iodides with electron-deficient alkenes proceeds efficiently in the presence of sodium cyanoborohydride or tetrabutylammonium (B224687) cyanoborohydride, initiated either by light or heat. organic-chemistry.org This method is highly selective for alkyl iodides, with alkyl bromides and chlorides remaining unreacted. organic-chemistry.org The proposed mechanism involves the transfer of an iodine atom followed by the hydride reduction of the resulting carbon-iodine bond. organic-chemistry.orgresearchgate.net This methodology has been successfully applied to primary, secondary, and tertiary alkyl iodides. beilstein-journals.orgnih.gov

Furthermore, this tin-free approach has been extended to radical carbonylation processes. organic-chemistry.org This allows for a three-component coupling of an alkyl iodide, carbon monoxide, and an alkene without the need for tin reagents. organic-chemistry.org

The efficiency of the cyanoborohydride-mediated Giese reaction has also been demonstrated in continuous flow microreactor systems, allowing for rapid optimization of reaction conditions and achieving good yields with short residence times. beilstein-journals.orgnih.gov

The table below highlights the key features of the tin-free Giese reaction using sodium cyanoborohydride.

| Reaction Type | Radical Precursor | Radical Acceptor | Mediator | Key Features | Reference |

| Tin-Free Giese Reaction | Alkyl Iodides | Electron-deficient Alkenes | NaBH3CN | Selective for iodides, avoids toxic tin reagents | organic-chemistry.orgbeilstein-journals.org |

| Tin-Free Radical Carbonylation | Alkyl Iodides | Alkenes, Carbon Monoxide | NaBH3CN | Three-component coupling | organic-chemistry.org |

Chemoselective Transformations in Multi-Step Synthetic Sequences Using Sodium Cyanoborohydride

The hallmark of sodium cyanoborohydride is its remarkable chemoselectivity, which is of paramount importance in complex, multi-step synthetic sequences where the preservation of various functional groups is crucial. wikipedia.orgchemicalbook.com

The most widely exploited selectivity is the reduction of iminium ions in the presence of carbonyl groups. wikipedia.orgorganic-chemistry.org This allows for one-pot reductive amination procedures where the reducing agent is present from the start of the reaction, co-existing with the aldehyde or ketone without significant reduction of the carbonyl. organic-chemistry.org This is a significant advantage over stronger reducing agents like sodium borohydride.

Sodium cyanoborohydride's mildness also allows it to be used in the presence of a wide array of other functional groups that are susceptible to reduction by more powerful hydrides. These include amides, esters, lactones, nitriles, and epoxides, which are generally inert to sodium cyanoborohydride. wikipedia.orgerowid.org This broad functional group tolerance makes it an ideal choice for late-stage reductions in a synthetic route.

An example of its chemoselectivity is the reduction of 3-arylmethylidenetetrahydrofuran-2,4-diones to the corresponding 3-benzyl derivatives using sodium cyanotrihydridoborate in an acidic medium, leaving the lactone and other functionalities intact. researchgate.net Similarly, in the reduction of 3-(3-arylprop-2-en-1-ylidene)-tetrahydrofuran-2,4-diones, only the exocyclic double bond is reduced, yielding 3-cinnamyltetrahydrofuran-2,4-diones. researchgate.net

The following table provides a comparative overview of the reactivity of sodium cyanoborohydride with various functional groups, illustrating its chemoselectivity.

| Functional Group | Reactivity with NaBH3CN | Conditions for Reduction | Reference |

| Aldehydes/Ketones | Slow at neutral pH, faster at acidic pH | pH 3-4 | erowid.org |

| Iminium Ions | Fast | Neutral or acidic pH | wikipedia.orgorganic-chemistry.org |

| Esters | Inert | Not reduced | wikipedia.orgerowid.org |

| Amides | Inert | Not reduced | wikipedia.orgerowid.org |

| Lactones | Inert | Not reduced | wikipedia.orgerowid.org |

| Nitriles | Inert | Not reduced | wikipedia.orgerowid.org |

| Epoxides | Inert | Not reduced | wikipedia.orgerowid.org |

| Alkyl Halides (Iodides) | Reduced (in radical reactions) | Radical initiator | organic-chemistry.org |

Catalytic Roles and Emerging Methodologies Involving Sodium Cyanoborohydride

Sodium Cyanoborohydride as a Reduction Catalyst in Organic Transformations

While sodium cyanoborohydride is primarily employed as a stoichiometric reducing agent, its role in catalytic processes is significant, particularly in facilitating reactions where it is not the primary catalyst but an essential component for the catalytic cycle to proceed. It is a key reagent in reductive amination, a cornerstone of amine synthesis, where it reduces the iminium ion formed in situ from a carbonyl compound and an amine. commonorganicchemistry.comchemicalbook.com The selectivity of sodium cyanoborohydride is crucial in this context; it is reactive enough to reduce the iminium ion but generally unreactive towards the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts. chemicalbook.comgbiosciences.com

The catalytic nature of this process lies in the fact that the amine and carbonyl compound are brought together in a catalytic fashion to form the iminium ion, which is then irreversibly reduced by sodium cyanoborohydride. In some instances, Lewis acids are used in catalytic amounts to accelerate the formation of the iminium ion, further highlighting the role of sodium cyanoborohydride within a broader catalytic system. commonorganicchemistry.com

Furthermore, sodium cyanoborohydride has been utilized in radical reactions, such as the tin-free Giese reaction of alkyl iodides with electron-deficient alkenes. organic-chemistry.org In this process, the radical chain reaction is propagated, and sodium cyanoborohydride is involved in the final reduction step, demonstrating its utility in facilitating complex, multi-step transformations that have a catalytic component. organic-chemistry.org

Metal-Catalyzed Reduction Systems Employing Sodium Cyanoborohydride

The combination of sodium cyanoborohydride with metal catalysts has opened new avenues for selective reductions in organic synthesis. These systems often exhibit enhanced reactivity and selectivity compared to using the reducing agent alone.

Palladium-catalyzed reductions represent a significant area of this research. While sodium borohydride (B1222165) in conjunction with palladium-on-charcoal is known to reduce a variety of functional groups, the use of sodium cyanoborohydride offers milder conditions and greater selectivity. These systems can effect the selective reduction of α,β-unsaturated carbonyl compounds, where the carbon-carbon double bond is reduced in preference to the carbonyl group. cwu.educwu.edu The proposed mechanism involves the in situ generation of hydrogen from the borohydride, which then participates in the palladium-catalyzed hydrogenation.

Nickel complexes have also been used in catalysis with sodium cyanoborohydride as the reductant. For instance, nickel-catalyzed reactions of butadiene with amines can lead to the formation of octadienyl and butenyl substituted amines. rsc.org While the primary role of the nickel catalyst is to facilitate the addition of the amine to the diene, a reducing agent like sodium cyanoborohydride can be essential for certain transformations within the catalytic cycle or for the reduction of specific intermediates. The mechanism of nickel-catalyzed reductive cross-coupling reactions is complex and can involve multiple oxidation states of nickel, with the reductant playing a key role in regenerating the active catalytic species. nih.gov

The following table summarizes representative metal-catalyzed reductions employing borohydride reagents:

| Catalyst System | Substrate Type | Product Type | Selectivity |

| Palladium-on-charcoal / NaBH₄ | α,β-Unsaturated Carbonyls | Saturated Carbonyls | C=C bond reduction |

| Nickel(0) complexes / Amines | Dienes | Substituted Amines | C-N bond formation |

Heterogeneous and Green Catalysis with Sodium Cyanoborohydride

In recent years, there has been a growing emphasis on developing more environmentally benign and sustainable chemical processes. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of green chemistry. Sodium cyanoborohydride has been successfully employed in such systems.

Natural and modified clays (B1170129) have emerged as inexpensive, eco-friendly, and efficient catalysts for a variety of organic transformations. Tonsil clay, a type of montmorillonite (B579905) clay, has been shown to be an effective catalyst for the rapid and efficient reduction of aldehydes and ketones with sodium cyanoborohydride under solvent-free conditions. This method offers several advantages, including short reaction times (less than 15 minutes at room temperature), high purity of the resulting alcohols, and the elimination of volatile organic solvents. The clay acts as a solid support and a Lewis acidic catalyst, activating the carbonyl group towards reduction by sodium cyanoborohydride.

The following table presents data on the Tonsil clay-catalyzed reduction of various carbonyl compounds with sodium cyanoborohydride:

| Carbonyl Compound | Product | Time (min) | Yield (%) |

| Benzaldehyde (B42025) | Benzyl (B1604629) alcohol | 5 | 95 |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)methanol | 7 | 92 |

| Acetophenone | 1-Phenylethanol | 10 | 90 |

| Cyclohexanone (B45756) | Cyclohexanol (B46403) | 8 | 94 |

Data sourced from a study on Tonsil clay as a green catalyst.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them promising candidates for heterogeneous catalysis. A hafnium-based MOF, Hf-NU-1000, has been demonstrated to be an effective catalyst for the regioselective ring-opening of epoxides with sodium cyanoborohydride as the hydride source. researchgate.netresearchgate.net This reaction is notable as sodium cyanoborohydride is generally unreactive towards epoxides on its own, highlighting the crucial role of the MOF catalyst. researchgate.netresearchgate.net

The Hf-NU-1000 catalyst activates the epoxide through hydrogen bonding with the acidic protons of its hafnium clusters, facilitating nucleophilic attack by the hydride from sodium cyanoborohydride. researchgate.netresearchgate.net This methodology allows for the regioselective synthesis of alcohols from epoxides. For example, the reaction of styrene (B11656) oxide yields the anti-Markovnikov product, 2-phenylethanol, with high selectivity, while propylene (B89431) oxide is opened in a Markovnikov fashion to produce 2-propanol. researchgate.netresearchgate.net The catalyst is also reusable, further enhancing its green credentials. researchgate.net

The table below summarizes the results of the Hf-NU-1000 catalyzed ring-opening of epoxides with sodium cyanoborohydride:

| Substrate | Product(s) (ratio) | Yield (%) |

| Styrene oxide | 2-Phenylethanol : 1-Phenylethanol (98:2) | 60 |

| Propylene oxide | 2-Propanol : 1-Propanol (95:5) | 65 |

Data from a research update on Hf-NU-1000 as a catalyst for epoxide ring-opening. researchgate.net

Interdisciplinary Research Applications of Sodium Cyanoborohydride

Biochemical and Bioconjugation Chemistry

The selective reducing power of sodium cyanoborohydride is extensively harnessed in the field of biochemistry, particularly for the stable linking of biomolecules.

Nucleic Acid Modification and Labeling Methodologies Utilizing Sodium Cyanoborohydride

Sodium cyanoborohydride serves as a critical reagent in the modification and labeling of nucleic acids. interchim.fr Its primary role is in reductive amination, a process used to couple molecules containing an amine group to a nucleic acid that has been modified to feature an aldehyde group.

Key research findings in this area include:

Oligonucleotide Probe Coupling: The reagent is used for the efficient coupling of amino-modified oligonucleotide probes. aalto.fi This methodology is fundamental for creating specific probes for various molecular biology assays.

mRNA Labeling: Methods have been developed that use sodium cyanoborohydride in the chemical synthesis of N2-modified guanosine (B1672433) phosphate (B84403) derivatives. oaepublish.com These derivatives are essential for the labeling of messenger RNA (mRNA), which is crucial in drug discovery and therapeutic research. oaepublish.com

The process relies on the formation of a transient Schiff base between the aldehyde on the nucleic acid and the amine on the label or probe, which is then irreversibly reduced to a stable secondary amine by sodium cyanoborohydride. wikipedia.org

Protein and Peptide Bioconjugation Strategies Involving Sodium Cyanoborohydride

The most established application of sodium cyanoborohydride in biochemistry is the bioconjugation of proteins and peptides through reductive amination, often referred to as the Borch reaction. organic-chemistry.orgrsc.org This strategy is widely employed to covalently attach molecules such as labels, drugs, or polymers to proteins. organic-chemistry.org

The fundamental reaction involves the condensation of an aldehyde or ketone with a primary amine, typically the ε-amino group of a lysine (B10760008) residue on the protein surface, to form a Schiff base intermediate. organic-chemistry.org Sodium cyanoborohydride then selectively reduces this iminium ion to a stable secondary amine linkage. wikipedia.orgorganic-chemistry.org

Key Features of this Strategy:

Selectivity: Sodium cyanoborohydride is preferred over stronger reducing agents like sodium borohydride (B1222165) because it is a milder agent. nadionenergy.comeszoneo.com It readily reduces the iminium ion intermediate but does not significantly reduce the more stable aldehyde or ketone functional groups present on the molecule to be conjugated. wikipedia.orgrsc.org This prevents unwanted side reactions and preserves the integrity of the carbonyl compound. rsc.org

pH Dependence: The reductive amination process is pH-dependent, with the formation of the imine being more efficient under mildly acidic conditions. wikipedia.orgyoutube.com

Research Findings and Considerations:

Side-Product Formation: Research has shown that the reductive methylation of protein amino groups using formaldehyde (B43269) and sodium cyanoborohydride can lead to the formation of N-cyanomethyl (-CH₂CN) by-products in yields of up to 25%. eszoneo.com

Suppression of Side-Products: The formation of these cyanated by-products can be suppressed by the addition of metal ions, such as Ni²⁺, which form complexes with free cyanide ions that may be present as impurities or generated during the reaction. eszoneo.com The presence of free cyanide in commercial batches of sodium cyanoborohydride has been confirmed, with concentrations ranging from 8 to 80 mM, highlighting the importance of screening raw materials for sensitive bioconjugation processes. chemicalbook.comnih.govresearchgate.net

| Reducing Agent | Key Characteristics | Primary Use in Bioconjugation | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective; stable in protic solvents; reduces iminium ions much faster than aldehydes/ketones. | Reductive amination of proteins, peptides, and nucleic acids. | wikipedia.orgnadionenergy.comeszoneo.com |

| Sodium Borohydride (NaBH₄) | Stronger reducing agent; reduces both iminium ions and carbonyls (aldehydes/ketones). | Less suitable for one-pot reductive amination due to non-selective reduction of the starting aldehyde/ketone. | wikipedia.orgrsc.org |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | Mild reducing agent, comparable reactivity to NaBH₃CN; considered safer as it does not release HCN with acid. | An alternative for reductive amination, especially when cyanide toxicity is a concern. | nadionenergy.comyoutube.com |

Oligosaccharide Derivatization for Glycomics Research with Sodium Cyanoborohydride

In the field of glycomics, which involves the comprehensive study of sugars and their roles, sodium cyanoborohydride is essential for derivatizing oligosaccharides. redwoodmaterials.com Derivatization is a crucial step to enhance the sensitivity of detection in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. youtube.combatterypoweronline.com

The process typically involves reductive amination to attach a fluorescent or chromophoric tag to the reducing end of the oligosaccharide. researchgate.netnrel.gov The open-chain aldehyde form of the sugar reacts with an amino-containing label (e.g., 2-aminobenzoic acid or 2-aminobenzamide) to form a Schiff base, which is subsequently stabilized by reduction with sodium cyanoborohydride. youtube.comresearchgate.net

This method faces challenges, such as the low concentration of the open-chain aldehyde form of sugars in solution, which exists in equilibrium with the more stable cyclic hemiacetal form. researchgate.net To drive the reaction, large excesses of the sugar and long reaction times are often required. researchgate.net Despite these challenges, the technique is widely used for preparing N-glycans released from glycoproteins for analysis. youtube.com

Materials Science and Energy Applications

While its primary applications are in organic and biochemical synthesis, the reducing properties of sodium cyanoborohydride have been explored in specific areas of materials science and energy research.

Role of Sodium Cyanoborohydride in Organic Solar Cell Fabrication

Research in renewable energy has identified a specific role for sodium cyanoborohydride in the development of advanced solar cells. In the fabrication of lead-tin (Pb-Sn) perovskite solar cells, sodium cyanoborohydride has been employed as a multifunctional reducing agent. oaepublish.com Its application at the interfaces within the solar cell structure helps to improve the device's performance and stability, contributing to the advancement of next-generation photovoltaic technologies. oaepublish.com

Synergistic Effects of Sodium Cyanoborohydride in Perovskite Solar Cells

The incorporation of sodium cyanoborohydride (NaBH₃CN) into perovskite solar cells (PSCs), particularly those based on lead-tin (Pb-Sn) mixed perovskites, has been identified as a promising strategy to enhance both device efficiency and stability. The beneficial impact of this compound stems from a synergistic effect, where its distinct chemical components—the borohydride group (B-H) and the cyano group (C≡N)—simultaneously address critical challenges inherent to perovskite materials. researchgate.net

Research has demonstrated that these two functional groups work in concert to improve the quality of the perovskite film and passivate defects, which are primary sources of performance loss and degradation in PSCs. researchgate.netresearchgate.net

Detailed Research Findings

Detailed investigations into lead-tin perovskite solar cells have revealed the dual role of sodium cyanoborohydride. The primary challenges in Pb-Sn based PSCs include the facile oxidation of tin from its +2 to +4 state (Sn²⁺ to Sn⁴⁺) and a high density of crystalline defects, which act as non-radiative recombination centers, hindering device performance. researchgate.netresearchgate.net

The introduction of sodium cyanoborohydride directly mitigates these issues through a two-pronged approach:

Suppression of Tin Oxidation : The borohydride (B-H) component of the molecule acts as a reducing agent, effectively suppressing the undesirable oxidation of Sn²⁺. researchgate.net Maintaining tin in its divalent state is crucial for the structural and electronic integrity of the perovskite absorber layer.

This synergistic action leads to a significant improvement in the photovoltaic parameters of the solar cells. Studies have reported that the incorporation of sodium cyanoborohydride in Pb-Sn perovskite solar cells resulted in a champion power conversion efficiency (PCE) of 21.3%. researchgate.net Furthermore, the resulting encapsulated devices demonstrated good stability when tested under maximum power point tracking conditions. researchgate.net

The table below summarizes the key improvements observed in perovskite solar cells treated with sodium cyanoborohydride based on published research findings. researchgate.net

| Parameter | Control Device (Without NaBH₃CN) | Device with NaBH₃CN | Improvement Mechanism |

| Power Conversion Efficiency (PCE) | Lower | 21.3% | Synergistic effect of defect passivation and suppression of Sn²⁺ oxidation. researchgate.net |

| Sn²⁺ Oxidation | Prone to oxidation | Suppressed | Reducing action of the B-H group. researchgate.net |

| Perovskite Crystallinity | Lower | Enhanced | Influence of the C≡N group. researchgate.net |

| Surface Defects | Higher density | Passivated | Interaction with the C≡N group. researchgate.net |

| Stability | Lower | Good stability under operation | Improved film quality and reduced degradation pathways. researchgate.net |

Analytical and Spectroscopic Techniques for Sodium Cyanoborohydride Studies

Quantitative Analysis of Sodium Cyanoborohydride Purity and Residuals

Ensuring the quality of sodium cyanoborohydride and monitoring its residual levels in reaction products is critical, particularly in applications like pharmaceutical bioconjugation. Free cyanide, a common impurity, can lead to the formation of undesirable and potentially toxic side products. acs.orgnih.govnih.gov

A significant concern with commercial sodium cyanoborohydride is the presence of free cyanide (HCN and NaCN) as a residual impurity. acs.orgnih.govresearchgate.net To address this, a robust high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the precise quantification of trace amounts of free cyanide in the raw material. acs.orgnih.gov

This method involves the derivatization of cyanide with 2,3-naphthalenedicarboxaldehyde (NDA) and taurine, which produces a highly fluorescent 1-cyano-2-substituted benzoisoindole adduct. acs.orgnih.gov This derivatization is essential as cyanide itself lacks a chromophore suitable for standard UV-Vis detection. nih.gov The reaction is optimized to be highly selective for cyanide, with minimal interference from the cyanoborohydride itself, particularly when the derivatization is performed at a high pH (pH ≥ 11). nih.gov At elevated pH, the rate of cyanide release from cyanoborohydride is minimized, ensuring that the assay accurately measures only the pre-existing free cyanide. nih.gov

The method has been validated for its linearity, accuracy, precision, and specificity, demonstrating exceptional limits of detection (LOD) and quantitation (LOQ), making it suitable for trace analysis. acs.orgnih.govnih.gov Analysis of sodium cyanoborohydride from various commercial vendors has revealed a wide range of free cyanide contamination, underscoring the importance of screening raw materials. nih.govnih.gov

Table 1: Validation Parameters of the HPLC-Fluorescence Method for Free Cyanide Quantitation

| Parameter | Finding | Reference |

|---|---|---|

| Linearity (R²) | 1.00 | acs.org |

| Limit of Detection (LOD) | 1.84 nM | nih.gov |

| Limit of Quantitation (LOQ) | 5.66 nM | nih.gov |

| Recommended Derivatization pH | ≥ 11 | nih.gov |

Spectrophotometric methods offer an alternative for quantifying residuals. A method has been developed for the detection of residual sodium cyanoborohydride in protein samples. google.com This assay utilizes a mixture of Coomassie brilliant G-250 solution and Polysorbate 20. google.com A standard curve is established by plotting the absorbance, measured by a UV-visible spectrophotometer, against known concentrations of sodium cyanoborohydride, allowing for the quantification of the residual reagent in the sample. google.com

For the determination of cyanide specifically, a well-established spectrophotometric method involves the conversion of cyanide to cyanogen (B1215507) chloride (CNCl) using chloramine-T at a pH below 8. epa.gov Subsequently, a pyridine-barbituric acid reagent is added, which reacts with the CNCl to form a colored complex. The absorbance of this complex is measured at 578 nm to quantify the cyanide concentration. epa.gov

Additionally, iodometric titration serves as a classic chemical method to determine the purity of bulk sodium cyanoborohydride. erowid.org

Spectroscopic Characterization of Sodium Cyanoborohydride-Mediated Reactions

Spectroscopic techniques are indispensable for monitoring the progress of reactions involving sodium cyanoborohydride and for confirming the structure of the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the mechanism of reductive amination and identifying side products. By using ¹³C-labeled sodium cyanide (Na¹³CN) as a spike in model reactions, researchers can track the incorporation of cyanide into the final product. acs.orgnih.gov

In a model reductive amination between an amino acid (ornithine) and an aldehyde (glyceraldehyde), ¹³C NMR spectroscopy clearly identified signals corresponding to free cyanide and covalently bound cyano species. acs.orgnih.gov These studies confirmed that free cyanide present as an impurity in the sodium cyanoborohydride starting material is responsible for the formation of cyanated byproducts. acs.orgnih.gov ¹H NMR is also employed to monitor the reaction by observing key intermediates, such as the formation of an imine, which shows a characteristic singlet in the spectrum. acs.org Furthermore, ¹¹B NMR spectroscopy can be utilized to study the hydrolysis of borohydrides, providing insights into the stability and decomposition pathways of the reagent. nih.gov

Table 2: Characteristic ¹³C NMR Chemical Shifts in a Model Reductive Amination Reaction

| Species | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|

| Free Cyanide (¹³CN) | ~165 | acs.orgnih.govamazonaws.com |

| Covalently Bound Cyano Species | ~120 | acs.orgnih.govamazonaws.com |

Infrared (IR) spectroscopy is a valuable technique for real-time monitoring of chemical reactions. youtube.com Since functional groups have characteristic absorption bands in the IR spectrum, the progress of a reaction can be followed by observing the disappearance of bands corresponding to the reactants and the appearance of new bands associated with the products. youtube.com

In the context of sodium cyanoborohydride reductions, for example the reduction of an imine to an amine, IR spectroscopy can track the disappearance of the C=N stretching vibration of the imine and the appearance of N-H stretching vibrations of the resulting amine. For the reagent itself, the characteristic B-H stretching vibrations, which appear in the region of 2200-2400 cm⁻¹, can be monitored. researchgate.net While powerful, it has been noted that IR monitoring of borohydride (B1222165) reactions can sometimes be time-consuming due to the sample preparation required. researchgate.net

Advanced Analytical Approaches in Complex Biological and Chemical Matrixes

The analysis of sodium cyanoborohydride and its reaction products within complex biological and chemical environments requires highly sensitive and selective analytical methods.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a cornerstone technique for identifying reaction products and impurities. In studies of reductive amination, MS has been crucial for confirming the identity of proposed cyanoamine side products by comparing the mass spectra of reactions run with natural abundance and ¹³C-labeled cyanide. acs.orgnih.govyoutube.com

For the specific detection of the ubiquitous cyanide impurity, various advanced technologies have been explored. These include ion chromatography and electrochemical methods, which offer alternative separation and detection strategies. acs.orgnih.gov Among the most sensitive techniques are fluorescent probes, which exhibit high selectivity for cyanide ions, enabling their detection at very low concentrations in diverse matrices. acs.orgnih.gov

Future Research Directions and Perspectives for Sodium Cyanoborohydride Chemistry

Development of Novel Sodium Cyanoborohydride Analogues with Enhanced Selectivity and Reactivity Profiles

The unique reactivity of sodium cyanoborohydride stems from the electronic effect of the electron-withdrawing cyanide group, which modulates the hydridic character of the B-H bonds, making it a gentler reducing agent than sodium borohydride (B1222165). wikipedia.orgcommonorganicchemistry.com Future research is focused on synthesizing new analogues by modifying the substituents on the boron atom to fine-tune this reactivity and selectivity further.

The goal is to create a toolkit of borohydride reagents, each tailored for specific chemical transformations. This involves replacing the cyano group or one of the hydrogens with other electron-withdrawing or -donating groups. For instance, creating borohydrides with different steric and electronic properties could lead to reagents with enhanced diastereoselectivity in the reduction of chiral substrates or altered chemoselectivity for reducing other functional groups. One such existing analogue is sodium triacetoxyborohydride (B8407120), which offers a different reactivity profile and is often used in cases where NaBH₃CN is not suitable. commonorganicchemistry.comorganic-chemistry.org

Research in this area will likely involve:

Synthesis of substituted cyanoborohydrides : Introducing alkyl, aryl, or other functional groups to the borohydride core to modulate its steric and electronic properties.

Kinetic and selectivity studies : Systematically evaluating the performance of new analogues against a wide range of substrates to map their reactivity profiles.

Development of polymer-supported analogues : Grafting cyanoborohydride derivatives onto polymer backbones, such as in polymer-supported cyanoborohydride (PSCBH), facilitates easier purification and recycling of the reagent, contributing to more sustainable chemical processes. organic-chemistry.org

Table 1: Comparison of Common Borohydride Reducing Agents

| Reagent Name | Chemical Formula | Key Characteristics | Primary Applications |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Strong, unselective reducing agent. Reacts with protic solvents. | Reduction of aldehydes and ketones. |

| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective reducing agent. Stable in mildly acidic to neutral aqueous solutions. commonorganicchemistry.comchemicalbook.com | Reductive amination of aldehydes and ketones. wikipedia.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild reducing agent, particularly effective for reductive amination of aldehydes. Sensitive to protic solvents. commonorganicchemistry.com | Selective reduction of aldehydes, reductive amination. |

Sustainable and Environmentally Benign Synthetic Protocols for Sodium Cyanoborohydride Production and Utilization

Modern chemistry places a strong emphasis on "green" and sustainable practices. While sodium cyanoborohydride is a valuable reagent, its synthesis and use present environmental and safety challenges. Traditional synthesis routes often involve highly toxic reagents like hydrogen cyanide (HCN) or sodium cyanide (NaCN) and borane (B79455) or sodium borohydride. chemicalbook.combloomtechz.com A significant future direction is the development of safer and more environmentally friendly methods for its production.

Future research will likely focus on:

Alternative Cyanide Sources : Investigating less toxic and more manageable cyanide-containing starting materials.

Catalytic Production Routes : Developing catalytic processes that could reduce the amount of stoichiometric waste generated during production.

Solvent Minimization : Designing synthesis protocols that use water or greener solvents, minimizing the reliance on volatile organic compounds.

On the utilization side, the focus is on incorporating NaBH₃CN into more sustainable reaction protocols. Its ability to function in one-pot reactions, such as reductive aminations where the amine, carbonyl compound, and reducing agent are combined in a single step, is a key advantage. organic-chemistry.orgchemicalbook.com This approach reduces waste, saves energy, and simplifies purification processes. Future work will aim to expand the scope of such one-pot procedures and explore its use in aqueous media to a greater extent, further reducing the environmental footprint of synthetic processes. commonorganicchemistry.com

Computational and Theoretical Chemistry Approaches to Predict and Understand Sodium Cyanoborohydride Reactivity